Arylsulfatase E isoform 3 (503-517)
Description
Overview of the Arylsulfatase Family: Structure and Broad Function
The arylsulfatase family comprises a group of enzymes essential for the hydrolysis of sulfate (B86663) esters from a variety of biological molecules, including steroids, carbohydrates, proteoglycans, and glycolipids. scbt.com This enzymatic action is critical for numerous physiological processes such as hormone biosynthesis, cell signaling modulation, and the degradation of macromolecules. scbt.com Structurally, all sulfatases share a conserved sequence that allows for the post-translational modification of a key cysteine residue into Cα-formylglycine (FGly), which is vital for their catalytic activity. nih.gov Despite functional and structural similarities, human sulfatases exhibit strict specificity towards their natural substrates, ensuring that each enzyme performs a distinct desulfation step. nih.gov Deficiencies in sulfatase activity are linked to a range of severe pathological conditions, including lysosomal storage disorders and developmental abnormalities. nih.gov
Characterization of Arylsulfatase E (ARSE) within the Sulfatase Family
Arylsulfatase E (ARSE), also known as Arylsulfatase L, is a member of the sulfatase family. genecards.org Unlike many other sulfatases, ARSE is localized to the Golgi apparatus. nih.govwikigenes.org It is a 589-amino acid protein that undergoes N-glycosylation to form a mature 68-kD protein from a 60-kD precursor. scbt.comnih.gov ARSE is expressed in tissues such as the pancreas, liver, and kidney. scbt.com
The primary function of ARSE is believed to be essential for the proper composition of bone and cartilage matrix during development. scbt.commybiosource.com This is underscored by the fact that mutations in the ARSE gene are the cause of X-linked recessive chondrodysplasia punctata type 1 (CDPX1). scbt.commybiosource.com This congenital disorder is characterized by abnormal bone mineralization, severe underdevelopment of nasal cartilage, and distal phalangeal hypoplasia. scbt.comwikigenes.orgmybiosource.com Interestingly, ARSE activity can be inhibited by warfarin (B611796), which has led to the hypothesis that it may be involved in warfarin embryopathy. wikigenes.org Unlike some other arylsulfatases, ARSE shows no activity towards steroid sulfates. scbt.commybiosource.com
Specific Focus on Arylsulfatase E Isoform 3: Existence and Biological Context
The ARSE gene is known to undergo alternative splicing, resulting in multiple transcript variants. genecards.orgmybiosource.com While the primary and most studied form of ARSE is well-characterized, the existence and specific biological roles of its various isoforms, including isoform 3, are less understood. Each isoform represents a different protein product arising from the same gene, potentially with distinct functions or expression patterns. The concept of isoforms is common for many genes and allows for a greater diversity of protein function from a limited number of genes. In the case of the calpain family of proteases, for example, highly similar isoforms like calpain-1 and calpain-2 have been shown to have distinct, non-redundant functions in vivo. nih.gov This highlights the potential for different ARSE isoforms to have unique biological roles.
Rationale for Investigating the (503-517) Fragment of Arylsulfatase E Isoform 3: Hypothesized Roles and Significance
The investigation of specific peptide fragments from larger proteins is a common strategy to understand the parent protein's function and to identify "core sequences" that may be central to its biological activity. nih.gov These short peptides can sometimes mimic or inhibit the function of the full-length protein. The rationale for focusing on the (503-517) fragment of Arylsulfatase E isoform 3 stems from this approach. While direct research on this specific fragment is not widely documented in the provided search results, the significance of studying such peptides can be inferred from research on other proteins. For instance, studies on fragments of the amyloid-β peptide have been crucial in understanding its aggregation and role in Alzheimer's disease. nih.govmdpi.com Similarly, identifying functional regions within proteins like ARSE can provide insights into its enzymatic activity, protein-protein interactions, or its role in disease. The region from amino acid 503 to 517 could potentially be involved in substrate binding, catalytic activity, or interactions with other proteins that regulate its function. Further research is necessary to elucidate the specific roles and significance of the Arylsulfatase E isoform 3 (503-517) fragment.
Properties
sequence |
HQRTLSPVPLQLDRL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Arylsulfatase E isoform 3 (503-517) |
Origin of Product |
United States |
Structural and Conformational Analysis of Arylsulfatase E Isoform 3 503 517
Theoretical Structural Predictions of the (503-517) Fragment: Computational Modeling and Bioinformatics
Determining the three-dimensional structure of a protein or its fragments is essential for understanding its function. researchgate.net While experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) are powerful, computational modeling and bioinformatics tools offer a rapid and cost-effective alternative for predicting protein structures. researchgate.net For the Arylsulfatase E isoform 3 (503-517) fragment, several computational approaches can be employed to generate predictive models of its structure.
These methods fall into three main categories:
Homology-based modeling: This approach relies on the known experimental structure of a related protein (a homolog) to build a model of the target sequence.
Threading-based modeling (Fold Recognition): This method fits the target sequence to a library of known protein folds to find the most compatible structure.
Ab initio (de novo) modeling: This technique predicts the structure from the amino acid sequence alone, without relying on a template structure, often using principles of physics and energy minimization. researchgate.net
For a short peptide fragment like ARSE (503-517), ab initio methods are particularly suitable. These simulations can predict secondary structure elements such as α-helices, β-sheets, and random coils. The results from such predictive analyses provide foundational insights into the likely conformation of the peptide, which can then be validated and refined by experimental methods.
Table 1: Hypothetical Secondary Structure Prediction for ARSE (503-517)
| Residue Position | Amino Acid | Predicted Secondary Structure | Confidence Score |
|---|---|---|---|
| 503 | (e.g., Leu) | Coil | 0.85 |
| 504 | (e.g., Ala) | Coil | 0.91 |
| 505 | (e.g., Ser) | Helix | 0.77 |
| 506 | (e.g., Gly) | Helix | 0.82 |
| 507 | (e.g., Val) | Helix | 0.88 |
| 508 | (e.g., Pro) | Turn | 0.95 |
| 509 | (e.g., Lys) | Coil | 0.89 |
| ... | ... | ... | ... |
| 517 | (e.g., Arg) | Coil | 0.84 |
Spectroscopic Investigations of Arylsulfatase E Isoform 3 (503-517) Conformation: Circular Dichroism and NMR Spectroscopy
Spectroscopic techniques provide experimental data on the conformation of peptides in solution. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for this purpose. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method used to assess the secondary structure content of a peptide. cedarville.edu By measuring the differential absorption of left- and right-circularly polarized light, CD can estimate the percentage of the peptide that exists in α-helical, β-sheet, or random coil conformations. For the ARSE (503-517) fragment, CD spectra would reveal its predominant secondary structure in a given solvent, providing experimental validation for the theoretical predictions. cedarville.edu
NMR Spectroscopy: NMR provides high-resolution information about the three-dimensional structure and dynamics of a peptide at the atomic level. nih.gov Through various NMR experiments (e.g., COSY, TOCSY, NOESY), it is possible to assign signals to specific protons within the peptide and measure distances between them. nih.govresearchgate.net This information is then used to calculate a family of structures consistent with the experimental data, yielding a detailed 3D model of the peptide's conformation in solution.
Table 2: Illustrative NMR Data for Conformational Analysis of ARSE (503-517)
| Residue | Proton | Chemical Shift (ppm) | Key NOE Correlations (Inter-residue) |
|---|---|---|---|
| Ala-504 | Hα | 4.35 | Ser-505 NH |
| Ser-505 | Hα | 4.50 | Gly-506 NH |
| Gly-506 | Hα | 3.97 | Val-507 NH |
| Val-507 | Hα | 4.15 | Pro-508 Hδ |
| Pro-508 | Hα | 4.42 | Lys-509 NH |
Molecular Dynamics Simulations of Arylsulfatase E Isoform 3 (503-517) Dynamics and Flexibility
While spectroscopic methods provide a picture of the average structure, peptides are dynamic entities that constantly fluctuate. Molecular Dynamics (MD) simulations are a computational technique used to study these movements over time. nih.govmpg.de By simulating the interactions of every atom in the peptide with its neighbors and the surrounding solvent, MD can reveal the flexibility and conformational dynamics of the ARSE (503-517) fragment. mdpi.commdpi.com
Starting with a predicted or experimentally determined structure, an MD simulation calculates the trajectory of atoms over a period, typically nanoseconds to microseconds. nih.govnih.gov Analysis of these trajectories can identify flexible regions, stable structural elements, and conformational changes that the peptide undergoes. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify stability and flexibility, respectively. Such simulations can reveal how the ARSE (503-517) fragment might change its shape to interact with substrates or other parts of the parent protein. plos.org
Table 3: Sample Molecular Dynamics Simulation Parameters and Outputs for ARSE (503-517)
| Simulation Parameter | Value / Description |
|---|---|
| Force Field | CHARMM22 / GROMOS |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Simulation Time | 500 ns |
| Temperature | 310 K (Physiological) |
| Key Output Metric | Result Interpretation |
| Average RMSD | Indicates overall structural stability during simulation. |
| RMSF per Residue | Highlights flexible regions (e.g., loops, termini) vs. stable regions (e.g., helices). |
Examination of Post-Translational Modifications within Arylsulfatase E Isoform 3 (503-517) and their Impact on Structure
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their structure, stability, and function. nih.govabcam.comwikipedia.org Common PTMs include phosphorylation, glycosylation, acetylation, and methylation. uniprot.org Analyzing the amino acid sequence of the ARSE (503-517) fragment for consensus motifs can predict potential sites for such modifications.
For instance, arylsulfatases are known to undergo N-glycosylation, and studies on the related Arylsulfatase A have shown that glycosylation and phosphorylation are crucial for its proper function and sorting. nih.govdoi.org Glycosylation, the attachment of sugar molecules, can increase protein stability and influence its conformation. researchgate.netnih.gov Phosphorylation, the addition of a phosphate group, can introduce a negative charge, leading to significant conformational changes by altering electrostatic interactions. nih.gov The presence of serine, threonine, or tyrosine residues within the 503-517 sequence would make them potential candidates for phosphorylation. The impact of such PTMs on the ARSE (503-517) fragment's structure could be profound, potentially altering its local conformation and its role within the larger enzyme. nih.govnih.gov
Table 4: Potential Post-Translational Modifications in ARSE (503-517) and Structural Impact
| Modification | Potential Residue(s) | Predicted Impact on Structure |
|---|---|---|
| Phosphorylation | Ser, Thr, Tyr | Introduces negative charge, may alter local folding and electrostatic interactions. |
| N-Glycosylation | Asn (in Asn-X-Ser/Thr motif) | Adds bulky sugar group, can increase stability and shield peptide surface. |
| O-Glycosylation | Ser, Thr | Adds sugar group, may affect flexibility and protein-protein interactions. |
| Acetylation | Lys (N-terminus) | Neutralizes positive charge, can alter hydrogen bonding and tertiary structure. |
Molecular Interactions and Binding Properties of Arylsulfatase E Isoform 3 503 517
Identification of Putative Binding Partners for Arylsulfatase E Isoform 3 (503-517)
Direct binding partners for the specific 503-517 fragment of Arylsulfatase E isoform 3 have not been identified in published research. However, understanding the interactions of the full-length ARSE protein can offer insights into the potential functions of its constituent fragments.
Arylsulfatase E is a member of the sulfatase enzyme family, which is crucial for the hydrolysis of sulfate (B86663) esters from various substrates. genecards.org These enzymes are essential for the correct composition of the bone and cartilage matrix. genecards.org Deficiencies in ARSE are linked to X-linked chondrodysplasia punctata, a disorder characterized by abnormalities in cartilage and bone development. nih.govnih.gov
The full-length ARSE protein is localized to the Golgi apparatus, a unique characteristic among sulfatases. nih.govnih.gov This localization suggests potential interactions with other Golgi-resident proteins involved in post-translational modifications and protein trafficking. While specific protein-protein interactions are not extensively mapped, its function implies an interaction with sulfated proteoglycans or other components of the extracellular matrix that are processed through the Golgi.
A recent study implicated ARSE in the regulation of vascular calcification. Silencing of the ARSE gene in vascular smooth muscle cells led to a decrease in markers of osteogenic phenotype switching, suggesting a role for ARSE in this pathological process. nih.gov This finding points towards potential interactions with proteins involved in osteogenic signaling pathways.
Putative binding partners for the full-length ARSE protein may include:
| Interacting Protein/Molecule Type | Cellular Process/Function | Potential Relevance to (503-517) Fragment |
| Sulfated Glycosaminoglycans (GAGs) | Substrate binding and hydrolysis | The C-terminal region could contribute to substrate recognition or positioning. |
| Golgi-resident enzymes and transporters | Protein processing and trafficking | The fragment might be involved in protein sorting or retention within the Golgi. |
| Proteins in osteogenic pathways | Regulation of vascular calcification | Could be a site for regulatory protein interactions. |
Characterization of Binding Kinetics and Thermodynamics of Arylsulfatase E Isoform 3 (503-517) Interactions
There is no available data in the scientific literature concerning the binding kinetics and thermodynamics of the specific Arylsulfatase E isoform 3 (503-517) fragment. Research has focused on the enzymatic activity of the full-length ARSE protein.
Studies on other arylsulfatases, such as Arylsulfatase A, have detailed their kinetic properties. For instance, the kinetic analysis of an arylsulfatase from Helix pomatia showed a preference for bi- or tricyclic aromatic scaffolds as substrates. nih.gov While not directly transferable, these studies provide a framework for how the kinetics of ARSE could be approached.
For the full-length ARSE, enzymatic activity is typically assayed using artificial substrates like p-nitrocatechol sulfate or 4-methylumbelliferyl sulfate. rcsb.org The natural substrate of ARSE remains unknown, which presents a challenge in fully characterizing its binding kinetics and thermodynamics.
Key parameters that would be relevant for the (503-517) fragment, should it be found to have binding properties, include:
| Parameter | Description |
| KD (Dissociation Constant) | A measure of the binding affinity between the fragment and its ligand. |
| kon (Association Rate Constant) | The rate at which the fragment binds to its ligand. |
| koff (Dissociation Rate Constant) | The rate at which the fragment-ligand complex dissociates. |
| ΔH (Enthalpy Change) | The heat change associated with the binding event. |
| ΔS (Entropy Change) | The change in disorder of the system upon binding. |
| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding reaction, indicating spontaneity. |
Structural Basis of Arylsulfatase E Isoform 3 (503-517) – Ligand Recognition and Specificity
The precise three-dimensional structure of Arylsulfatase E, including its C-terminal region, has not been experimentally determined. However, insights can be drawn from the structures of other human sulfatases, such as Arylsulfatase A (ARSA).
The crystal structure of human ARSA reveals a characteristic α/β fold. rcsb.org The active site is located in a positively charged pocket and contains a functionally essential formylglycine residue, which is generated by post-translational modification of a conserved cysteine. rcsb.orgnih.gov This modified residue is crucial for the catalytic mechanism of sulfate ester hydrolysis. rcsb.org The active site of ARSA also involves a metal ion, likely Mg2+, and a network of hydrogen bonds with several polar residues that are highly conserved among the sulfatase family. rcsb.orgnih.gov
The (503-517) fragment is located at the C-terminus of the protein. In many enzymes, the C-terminal region can play a role in substrate specificity, protein stability, or in forming protein-protein interaction surfaces. Without a solved structure of ARSE, the exact contribution of the 503-517 region to ligand recognition remains speculative. It could potentially form part of the substrate-binding pocket or be involved in allosteric regulation.
Role of the (503-517) Fragment in Protein-Protein Interactions of Full-Length ARSE
The specific role of the 503-517 fragment in the protein-protein interactions of the full-length ARSE is not defined in the current body of scientific literature. However, the C-terminal regions of proteins are frequently involved in mediating interactions with other proteins.
In the context of ARSE, this fragment could be involved in several potential interactions:
Dimerization or Oligomerization: Many enzymes, including Arylsulfatase A, function as dimers or higher-order oligomers. rcsb.org The C-terminal fragment could be part of the interface between ARSE monomers.
Interaction with Regulatory Proteins: The fragment might serve as a docking site for kinases, phosphatases, or other regulatory proteins that modulate ARSE activity or localization.
Interaction with Trafficking Machinery: Given its unique Golgi localization, the 503-517 region could contain a signal sequence recognized by the cellular machinery responsible for retaining or trafficking proteins within the Golgi apparatus.
Biological Activities and Cellular Roles of Arylsulfatase E Isoform 3 503 517
Investigation of Arylsulfatase E Isoform 3 (503-517) Influence on Cellular Processes (in vitro): Cell Proliferation, Migration, and Viability
Direct studies on the influence of the specific peptide Arylsulfatase E isoform 3 (503-517) on cellular processes such as proliferation, migration, and viability have not been documented. Research has primarily focused on the entire ARSE protein and its deficiency in X-linked chondrodysplasia punctata (CDPX), a disorder affecting cartilage and bone development nih.govnih.gov.
However, studies on other members of the arylsulfatase family offer insights into their potential roles in cellular processes. For instance, overexpression of Arylsulfatase D (ARSD), which shares significant homology with ARSE, has been shown to inhibit the proliferation and migration of breast cancer cells nih.gov. This suggests that arylsulfatases can have regulatory functions in cell growth and movement.
Future in vitro studies could involve the synthesis of the Arylsulfatase E isoform 3 (503-517) peptide to test its effects on various cell lines. Such experiments would be necessary to determine if this specific fragment possesses any intrinsic biological activity related to cell proliferation, migration, or viability.
Table 1: Potential In Vitro Assays for Arylsulfatase E Isoform 3 (503-517)
| Cellular Process | Potential In Vitro Assay | Cell Lines |
| Cell Proliferation | MTT Assay, BrdU Incorporation Assay | Chondrocytes, Fibroblasts, Cancer cell lines |
| Cell Migration | Wound Healing Assay, Transwell Migration Assay | Chondrocytes, Fibroblasts, Endothelial cells |
| Cell Viability | Trypan Blue Exclusion, Annexin V/PI Staining | Various cell types |
Impact of Arylsulfatase E Isoform 3 (503-517) on Subcellular Localization and Trafficking of Associated Proteins
The subcellular localization of the full-length Arylsulfatase E protein is well-characterized. Unlike most other sulfatases which are found in lysosomes, ARSE is uniquely localized to the Golgi apparatus nih.govnih.govcore.ac.uk. This localization is crucial for its function. The protein contains predicted transmembrane domains that anchor it to the Golgi cisternae core.ac.uk.
The specific role of the 503-517 region in the subcellular localization of ARSE or the trafficking of its associated proteins has not been specifically determined. The C-terminal region of proteins can contain signal sequences or interaction domains that are critical for proper localization and transport. Mutations in the C-terminal region of ARSE have been identified in patients with CDPX, some of which lead to a loss of enzymatic activity without affecting the protein's stability or its localization to the Golgi nih.gov. This suggests that while the C-terminus is critical for function, the primary signals for Golgi retention may lie in other regions of the protein or that the studied mutations did not disrupt these specific signals.
Further research, potentially involving the expression of ARSE constructs with deletions or mutations in the 503-517 region, would be required to elucidate its specific role in protein trafficking.
Modulation of Intracellular Signal Transduction Pathways by Arylsulfatase E Isoform 3 (503-517)
There is no direct evidence to suggest that the Arylsulfatase E isoform 3 (503-517) peptide modulates intracellular signal transduction pathways. The known function of ARSE is as a sulfatase, an enzyme that hydrolyzes sulfate (B86663) esters core.ac.uk. The substrates of ARSE in the Golgi are not fully known, but it is hypothesized to be involved in the desulfation of proteoglycans or other molecules important for cartilage and bone matrix formation wikipedia.org.
By modifying the sulfation state of molecules in the Golgi, ARSE could indirectly influence signaling pathways that are dependent on the structure of the extracellular matrix or on cell surface receptors that are processed through the Golgi. Protein-protein interactions are fundamental to signal transduction, often mediated by specific domains nih.govopen.edu. It is conceivable that regions within ARSE, including the C-terminal domain, could participate in such interactions, thereby modulating signaling cascades. However, this remains speculative without direct experimental evidence.
Arylsulfatase E Isoform 3 (503-517) as a Functional Domain or Bioactive Peptide Fragment
The concept of protein fragments, or peptides, acting as bioactive molecules is well-established in biology nih.gov. These peptides can have distinct functions from their parent proteins. At present, there is no research identifying Arylsulfatase E isoform 3 (503-517) as a known functional domain with a specific activity or as a bioactive peptide.
Whether the 503-517 fragment could be released from the full-length protein and exert independent biological effects is unknown. This would require specific proteolytic cleavage sites flanking the peptide, and there is currently no evidence for such processing of the ARSE protein.
Methodologies for Studying Arylsulfatase E Isoform 3 503 517
Recombinant Expression and Purification Strategies for the Arylsulfatase E Isoform 3 (503-517) Fragment
The production of functional Arylsulfatase E is fundamental for its detailed study. nih.gov This is often achieved through recombinant expression systems, where the gene for ARSE is introduced into host cells to produce the enzyme in larger quantities.
Expression Systems:
A variety of host cells can be used for recombinant protein expression, each with its own advantages.
Mammalian Cells: Cell lines such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are frequently used. nih.gov These cells can perform complex post-translational modifications, such as glycosylation, which are often crucial for the proper folding and activity of human enzymes like ARSE.
Escherichia coli: This bacterium is a common choice for producing simpler proteins due to its rapid growth and high yield. google.com However, it lacks the machinery for many of the post-translational modifications found in human proteins, which can sometimes result in a non-functional enzyme. google.com
Purification Techniques:
Once the host cells have produced the enzyme, it must be isolated and purified. This is typically a multi-step process designed to separate ARSE from other cellular components. google.com
Chromatography: This is a core technique in protein purification. Different types of chromatography are used to separate proteins based on their physical and chemical properties.
Ion-Exchange Chromatography: This method separates proteins based on their net charge. For instance, an initial purification step for Arylsulfatase A involved DEAE-cellulose chromatography. nih.gov
Affinity Chromatography: This highly specific method uses a molecule that binds specifically to the target protein. Immuno-affinity chromatography, using antibodies that recognize a specific part of the Arylsulfatase A sequence, has been successfully employed. nih.gov Another common approach is to add a "tag" to the recombinant protein, such as a polyhistidine-tag (His-tag), which then allows the protein to be captured on a resin containing nickel ions (Ni-NTA agarose). google.com
Elution: After the target protein is bound to the chromatography resin, it needs to be released, or "eluted." This can be achieved by changing the pH or by adding a competing molecule. For example, in the immuno-affinity purification of Arylsulfatase A, the protein was eluted using a combination of an acidic pH and a specific peptide. nih.gov
The success of the purification process is often monitored by techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins by size and allows for an assessment of purity. google.comrndsystems.com
In Vitro Assays for Assessing Arylsulfatase E Isoform 3 (503-517) Activity and Molecular Interactions: Enzyme Assays, Binding Assays
In vitro assays are essential tools for characterizing the enzymatic function of ARSE and its interactions with other molecules outside of a living organism. These assays provide quantitative data on the enzyme's catalytic activity and binding affinities.
Enzyme Assays:
Enzyme assays are designed to measure the rate at which an enzyme catalyzes a specific reaction. For sulfatases like ARSE, this involves monitoring the removal of a sulfate (B86663) group from a substrate.
Colorimetric and Fluorogenic Assays: These assays use artificial substrates that produce a colored or fluorescent product upon enzymatic activity. A commonly used substrate is p-nitrocatechol sulfate (pNCS), which, when hydrolyzed by the enzyme, releases p-nitrocatechol, a colored compound that can be measured spectrophotometrically. mayocliniclabs.com Another fluorogenic substrate used is 4-methylumbelliferyl sulfate (4-MU sulfate). core.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique can be used to directly measure the natural substrate of the enzyme and its product. For Arylsulfatase A, an LC-MS/MS assay was developed using a deuterated natural sulfatide substrate. nih.gov This method allows for precise quantification of enzyme activity in complex biological samples like leukocyte lysates and dried blood spots. nih.gov
Binding Assays:
Binding assays are used to study the interaction between the enzyme and its substrates or other molecules. These assays are crucial for understanding the molecular recognition events that precede the catalytic reaction. By generating mutants of the enzyme, researchers can identify the specific domains and amino acid residues that are critical for substrate binding. For example, studies on the related enzyme HSulf-2 have shown that both its catalytic and hydrophilic domains are involved in high-affinity binding to its heparan sulfate substrate. nih.gov
Cell-Based Models for Investigating Arylsulfatase E Isoform 3 (503-517) Biological Effects: Overexpression and Knockdown Studies
To understand the function of ARSE within a cellular context, researchers utilize cell-based models. These models allow for the manipulation of ARSE expression levels to observe the resulting effects on cellular processes.
Overexpression Studies:
In these studies, the ARSE gene is introduced into cultured cells, leading to a higher-than-normal level of the enzyme. This can be achieved by transfecting cells with an expression vector containing the ARSE cDNA. core.ac.uknih.gov
COS-7 Cells: These cells, derived from monkey kidneys, are a common choice for transient transfection experiments because they are easy to grow and transfect. They have been used to express both wild-type and mutant forms of ARSE to study the effects of mutations on enzyme activity and localization. core.ac.uknih.gov
Knockdown Studies:
Conversely, knockdown studies aim to reduce or eliminate the expression of the ARSE gene. This can be achieved using techniques like RNA interference (RNAi), where small RNA molecules are used to target the ARSE mRNA for degradation. By observing the cellular changes that occur after reducing ARSE levels, researchers can infer the normal function of the enzyme.
These cell-based approaches have been instrumental in confirming the link between specific ARSE mutations and the resulting loss of enzymatic activity, which is a hallmark of X-linked chondrodysplasia punctata. core.ac.uknih.gov
Development and Application of Animal Models for Studying Arylsulfatase E Isoform 3 (503-517) In Vivo Functions
While cell-based models provide valuable insights, animal models are crucial for understanding the complex physiological roles of ARSE in a whole organism.
Murine Models:
Mice are frequently used to model human diseases due to their genetic and physiological similarities to humans.
Knockout Mice: In these models, the gene for Arylsulfatase A has been inactivated or "knocked out." These mice exhibit features of metachromatic leukodystrophy, a disease caused by Arylsulfatase A deficiency, and have been used to study the disease's progression and to test potential therapies. nih.govnih.gov
Large Animal Models:
For certain research questions, particularly those related to the development of therapeutic devices or interventions, larger animal models may be more appropriate due to their size and closer resemblance to human anatomy and physiology. nih.gov
Animal models have been critical in elucidating the in vivo consequences of arylsulfatase deficiencies and serve as indispensable tools for the preclinical evaluation of new therapeutic strategies. nih.gov
Regulation and Processing of Arylsulfatase E Isoform 3 503 517
Proteolytic Processing and Biogenesis of the (503-517) Fragment: Endogenous Cleavage Sites and Proteases
The biogenesis of specific protein fragments occurs through proteolytic processing, where larger precursor proteins are cleaved by proteases at specific sites. Arylsulfatase E is synthesized as a 60-kD precursor protein. nih.govcore.ac.uk This precursor undergoes post-translational modifications, including N-glycosylation, to form a mature 68-kD protein. nih.govcore.ac.uk
While the generation of a specific "(503-517)" fragment from Arylsulfatase E isoform 3 has not been explicitly documented in scientific literature, the processing of other human sulfatases provides a framework for how such events might occur. For example, Arylsulfatase A undergoes limited proteolysis near its C-terminus, resulting in the production of smaller, distinct protein components. nih.gov Similarly, Arylsulfatase G (ARSG) is processed by the proteases cathepsin B and cathepsin L within the lysosome, cleaving the precursor into smaller fragments. nih.govresearchgate.net
The identification of precise cleavage sites is often accomplished through advanced proteomic techniques. pnas.orgnih.gov Studies on Arylsulfatase A have identified specific cleavage sites for cathepsins within a surface-exposed loop, which are critical for its degradation. nih.gov The generation of the putative 503-517 fragment of ARSE would necessitate cleavage at endogenous sites flanking this sequence. However, the specific proteases that recognize and cleave Arylsulfatase E at these positions remain to be identified.
Table 1: Proteolytic Processing in Related Arylsulfatases
| Arylsulfatase | Precursor Size | Processing Proteases | Location of Processing | Resulting Fragments |
|---|---|---|---|---|
| Arylsulfatase A (ARSA) | ~58 kDa | Not specified | Lysosomes | 50 kDa and 7 kDa components nih.gov |
| Arylsulfatase G (ARSG) | ~63 kDa | Cathepsin B, Cathepsin L | Lysosomes | 34 kDa, 18 kDa, and 10 kDa fragments nih.gov |
| Arylsulfatase E (ARSE) | 60 kDa | To be determined | Golgi Apparatus | Mature 68 kDa form; further fragments not specified nih.govcore.ac.uk |
Factors Influencing Arylsulfatase E (503-517) Stability and Degradation
Insights from the related Arylsulfatase A indicate that protein stability is intricately linked to its quaternary structure and the surrounding pH. ARSA exists as a dimer at neutral pH but forms a more stable octamer in the acidic environment of the lysosome. nih.gov This conformational change protects it from degradation by hiding cleavage sites from proteases like cathepsins. nih.gov Factors that disrupt this equilibrium, such as mutations or changes in pH, can expose these sites and lead to increased degradation. For instance, the E424A mutation in ARSA promotes octamer formation, significantly increasing its stability and intracellular half-life. nih.gov
While these findings relate to the full-length ARSE protein and its homolog ARSA, the specific factors that would influence the stability and degradation of a smaller fragment like the 503-517 peptide are currently unknown. Its stability would likely depend on its intrinsic sequence, its conformation, and its susceptibility to cellular proteases.
Subcellular Localization and Trafficking Mechanisms of Arylsulfatase E (503-517)
A distinctive feature of Arylsulfatase E is its subcellular localization. Unlike most other sulfatases which are found in the lysosomes, ARSE is uniquely localized to the Golgi apparatus. nih.govnih.govcore.ac.ukgenecards.orgwikipedia.org The precursor protein is synthesized and glycosylated, ultimately residing in this organelle. nih.govcore.ac.uk This localization is crucial for its function, which is tied to the post-translational modification of proteins and lipids passing through the Golgi complex.
The trafficking of proteins to specific organelles is a highly regulated process. For many lysosomal enzymes, this is mediated by mannose-6-phosphate (M6P) receptors. However, the transport of some sulfatases, like Arylsulfatase G, to the lysosome can occur independently of the M6P pathway. nih.gov Given ARSE's distinct Golgi localization, its trafficking mechanisms are likely different from the canonical lysosomal targeting pathways.
The specific subcellular location of a processed fragment such as the Arylsulfatase E (503-517) peptide is not known. Its localization would depend on whether the proteolytic processing event occurs within the Golgi apparatus and whether the resulting fragment contains specific sorting signals that would retain it in the Golgi or direct it elsewhere in the cell, such as for secretion or degradation. In the absence of such signals, it might be expected to follow the default secretory pathway.
Table 2: Subcellular Localization of Human Arylsulfatases
| Arylsulfatase | Primary Localization | Other Reported Locations |
|---|---|---|
| Arylsulfatase A (ARSA) | Lysosome elkbiotech.comwikipedia.org | Endoplasmic Reticulum elkbiotech.comwikipedia.org, Extracellular Exosome wikipedia.org |
| Arylsulfatase E (ARSE) | Golgi Apparatus nih.govcore.ac.ukgenecards.org | - |
| Arylsulfatase G (ARSG) | Lysosome (processed form) nih.govresearchgate.net | Pre-lysosomal compartments (precursor form) researchgate.net |
Information on Arylsulfatase E Isoform 3 (503-517) is Not Available in Publicly Accessible Resources
A thorough review of publicly available scientific and biomedical literature reveals no specific information regarding a compound identified as "Arylsulfatase E isoform 3 (503-517)." This designation appears to refer to a specific peptide fragment (amino acids 503-517) of a particular isoform (isoform 3) of the enzyme Arylsulfatase E. However, searches for this specific entity, as well as broader inquiries into the pathophysiological roles of Arylsulfatase E isoforms, did not yield any data corresponding to the requested outline.
The existing body of research focuses on the broader enzyme, Arylsulfatase E (ARSE), and its well-established connection to X-linked chondrodysplasia punctata (CDPX), a genetic disorder affecting cartilage and bone development. Studies have detailed the biochemical properties of ARSE and the functional consequences of mutations within its gene, which lead to a loss of enzyme activity and the resulting clinical phenotype.
While research has explored the functions of other arylsulfatases, such as Arylsulfatase A and D, in the context of various diseases and cellular processes, this information is not applicable to the specific peptide fragment of Arylsulfatase E requested in the prompt. There is no mention in the available literature of an "isoform 3" of Arylsulfatase E, nor any specific research detailing the biological significance, disease association, or biomarker potential of the amino acid sequence from position 503 to 517 of this enzyme.
Therefore, it is not possible to generate the requested article on the "Pathophysiological Implications of Arylsulfatase E Isoform 3 (503-517) Dysregulation" as there is no scientific basis for this specific compound in the accessible literature. The topic as stated appears to be either highly novel and not yet in the public domain, or potentially a misnomer. Without foundational research on this specific peptide, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.
Advanced Research Perspectives and Future Directions for Arylsulfatase E Isoform 3 503 517
High-Throughput Screening Approaches for Modulators of Arylsulfatase E Isoform 3 (503-517) Activity or Interactions
Should the peptide fragment Arylsulfatase E isoform 3 (503-517) be found to have a biological activity or a key structural role, high-throughput screening (HTS) would be a critical next step to identify molecules that modulate its function. nih.gov The goal of HTS is to rapidly test thousands to millions of compounds to identify "hits" that either enhance, inhibit, or otherwise alter the peptide's behavior.
Future HTS campaigns could be designed based on several principles:
Assay Development: The first step would be to develop a robust and scalable assay. If the peptide is found to have enzymatic activity, a biochemical assay measuring substrate turnover could be used. Alternatively, if it is involved in protein-protein interactions, a biophysical assay like Fluorescence Polarization (FP) or a cell-based reporter assay could be developed.
Compound Libraries: Screening could utilize diverse chemical libraries, including small molecules, natural products, and fragment-based libraries. Repurposing libraries, which contain already-approved drugs, could offer a faster path to clinical applications. uu.nl
Screening Platforms: Modern HTS platforms can screen vast numbers of compounds efficiently. nih.gov For example, a screen for positive allosteric modulators of an enzyme was successfully performed to identify potential therapeutics. nih.gov
Table 1: Hypothetical High-Throughput Screening Strategies for Arylsulfatase E Isoform 3 (503-517)
| Assay Type | Principle | Potential Application | Example Technology |
| Biochemical | Measures direct enzymatic activity of the peptide, if any. | Identification of direct inhibitors or activators. | Spectrophotometric or fluorometric substrate cleavage assays. |
| Protein-Protein Interaction | Detects binding of the peptide to a target protein. | Discovery of compounds that disrupt or stabilize critical interactions. | Fluorescence Resonance Energy Transfer (FRET), Surface Plasmon Resonance (SPR). |
| Cell-Based Reporter | Measures a downstream cellular event triggered by the peptide's activity. | Identification of modulators of the peptide's function in a biological context. | Luciferase or Green Fluorescent Protein (GFP) reporter gene assays. nih.gov |
Peptide Engineering and Design based on Arylsulfatase E Isoform 3 (503-517) for Research Tools
Peptide engineering involves modifying the amino acid sequence of a peptide to enhance its properties or create new functions. The Arylsulfatase E isoform 3 (503-517) sequence could serve as a scaffold for designing novel research tools. nih.gov
Potential engineering strategies include:
Affinity Labeling: By incorporating photoreactive or chemically reactive amino acid analogs into the peptide sequence, researchers could create probes to identify its binding partners within a cell or tissue lysate. This technique has been used to identify unknown receptors for other peptides. nih.gov
Stabilization: Short peptides are often rapidly degraded by proteases. Engineering the peptide by substituting L-amino acids with D-amino acids, cyclizing the peptide backbone, or adding chemical modifications like an acyl chain could increase its stability and bioavailability for in vitro and potential in vivo studies. acs.org
Fluorescent Tagging: Attaching fluorescent molecules to the peptide would allow for its visualization in real-time using advanced microscopy techniques, enabling studies of its subcellular localization and dynamics.
Table 2: Potential Peptide Engineering Approaches
| Engineering Strategy | Objective | Methodology | Potential Outcome |
| Alanine (B10760859) Scanning | Identify key residues for activity/interaction. | Systematically replace each amino acid with alanine and measure the effect on function. | A map of functionally critical residues within the peptide. |
| Peptide Stapling | Increase stability and cell permeability. | Introduce chemical braces to lock the peptide into a specific conformation. | A more robust peptide for cellular and biochemical assays. |
| Fusion Peptides | Target the peptide to specific cellular compartments. | Genetically or chemically link the peptide to a localization signal sequence. | Tools to study the peptide's function in specific organelles. |
Integration of Multi-Omics Data for a Comprehensive Understanding of Arylsulfatase E Isoform 3 (503-517)
A systems-level understanding of the role of Arylsulfatase E and its fragments requires the integration of multiple "omics" datasets. youtube.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the biological pathways involved. elifesciences.org
A multi-omics approach could address several questions:
Genomics: Do specific genetic variations (SNPs) within the region coding for the 503-517 peptide correlate with the severity of chondrodysplasia punctata?
Transcriptomics: How do mutations in the full-length ARSE protein affect the expression of other genes? This could reveal compensatory mechanisms or downstream pathological pathways.
Proteomics: Using mass spectrometry, one could analyze how ARSE deficiency alters the cellular proteome, potentially identifying proteins that interact with the 503-517 region.
Metabolomics: Since sulfatases are involved in the degradation of various molecules, metabolomic studies could identify the specific substrates that accumulate due to ARSE deficiency, providing clues to its precise function. nih.gov
The main challenge in multi-omics is the integration of these large and heterogeneous datasets to extract biologically meaningful information. youtube.com Advanced computational and bioinformatic tools are essential for this purpose.
Remaining Challenges and Open Questions in Arylsulfatase E Isoform 3 (503-517) Research
The primary challenge in this specific area of research is the fundamental lack of information. Before any advanced studies can be undertaken, foundational questions must be answered:
Independent Function: Does the Arylsulfatase E isoform 3 (503-517) peptide exist as a stable, independent entity in cells, or is it merely a transient part of the full-length protein's structure?
Biological Activity: Does this specific sequence possess any intrinsic catalytic activity, or does it mediate interactions with other proteins, lipids, or nucleic acids?
Structural Importance: What is the structural role of the 503-517 region within the folded Arylsulfatase E protein? Is it part of the active site, a dimerization interface, or a region critical for proper protein folding and stability? nih.gov
Pathological Relevance: Are any of the known disease-causing mutations in the ARSE gene located within this specific 15-amino acid sequence, and if so, how do they impact the protein's function? nih.gov
Answering these preliminary questions through techniques like peptide synthesis, structural biology (X-ray crystallography or NMR), and basic biochemical assays is a necessary prerequisite for the advanced research perspectives outlined above.
Q & A
Q. How to assess isoform 3’s role in genetic disorders using CRISPR-edited in vivo models?
- Methodological Answer : Generate conditional knockout mice with tissue-specific Cre drivers. Monitor phenotypic outcomes (e.g., sulfatide accumulation) via lipidomics and histopathology. Validate rescue experiments with recombinant isoform 3 .
Methodological Notes
- Data Contradictions : Discrepancies in enzyme kinetics or expression levels may arise from differences in expression systems (prokaryotic vs. mammalian) or assay conditions (e.g., pH, ionic strength). Always report buffer compositions and normalization methods .
- Advanced Visualization : Tools like Vials (http://vcglab.org/vials/ ) enable comparative isoform analysis across large datasets, improving reproducibility in multi-omics studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
